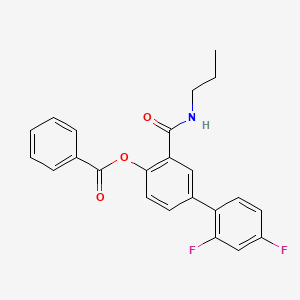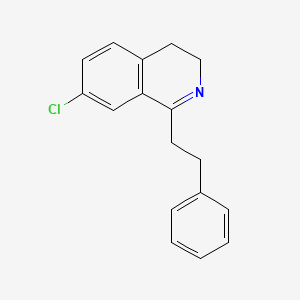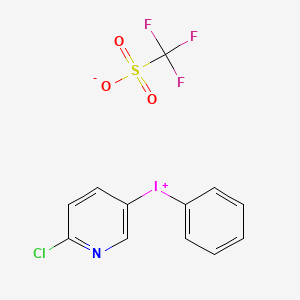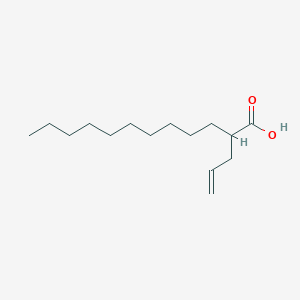
Ethyl 3-(perfluorophenyl)thioureidocarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(perfluorophenyl)thioureidocarboxylate is a chemical compound known for its unique structure and properties It is characterized by the presence of a perfluorophenyl group, which imparts distinct chemical and physical properties to the molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(perfluorophenyl)thioureidocarboxylate typically involves the reaction of ethyl isocyanate with perfluorophenylthiourea under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(perfluorophenyl)thioureidocarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the perfluorophenyl group.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(perfluorophenyl)thioureidocarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of Ethyl 3-(perfluorophenyl)thioureidocarboxylate involves its interaction with specific molecular targets and pathways. The perfluorophenyl group is known to enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The thioureidocarboxylate moiety can form hydrogen bonds and other interactions with biological molecules, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(perfluorophenyl)thioureidocarboxylate can be compared with other similar compounds, such as:
Ethyl 3-(trifluoromethyl)thioureidocarboxylate: Similar structure but with a trifluoromethyl group instead of a perfluorophenyl group.
Ethyl 3-(perfluorobutyl)thioureidocarboxylate: Contains a perfluorobutyl group instead of a perfluorophenyl group.
Ethyl 3-(perfluorocyclohexyl)thioureidocarboxylate: Features a perfluorocyclohexyl group.
These compounds share similar chemical properties but differ in their specific applications and biological activities due to the variations in their fluorinated groups.
Eigenschaften
Molekularformel |
C10H7F5N2O2S |
|---|---|
Molekulargewicht |
314.23 g/mol |
IUPAC-Name |
ethyl N-[(2,3,4,5,6-pentafluorophenyl)carbamothioyl]carbamate |
InChI |
InChI=1S/C10H7F5N2O2S/c1-2-19-10(18)17-9(20)16-8-6(14)4(12)3(11)5(13)7(8)15/h2H2,1H3,(H2,16,17,18,20) |
InChI-Schlüssel |
YVIGYWNRWUAFKX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=S)NC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14122940.png)



![3,4-diethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14122962.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B14122969.png)







